molecular formula C17H18O5 B2638272 [3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone CAS No. 263395-66-0

[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone

Cat. No.: B2638272
CAS No.: 263395-66-0
M. Wt: 302.326
InChI Key: VAKYIJLNKUEYAE-UHFFFAOYSA-N
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Description

[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone (C${22}$H${26}$O$_9$) is a bis(methoxymethoxy)-substituted benzophenone derivative widely utilized as a synthetic intermediate for 5,7-dihydroxyflavones with antidiabetic activity . Its crystal structure reveals two independent molecules in a monoclinic unit cell, stabilized by intramolecular O–H···O hydrogen bonds and intermolecular C–H···O interactions. The dihedral angles between the benzene rings are 21.4(2)° and 5.1(2)°, indicating moderate conjugation disruption . The methoxymethoxy (MOM) groups act as protective moieties for hydroxyl groups, enabling selective deprotection during synthesis.

Properties

IUPAC Name

[3-(methoxymethoxy)phenyl]-[4-(methoxymethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-11-21-15-8-6-13(7-9-15)17(18)14-4-3-5-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKYIJLNKUEYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone typically involves the reaction of appropriate phenyl derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the methoxymethoxy groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: In chemistry, [3-(methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features may contribute to the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazinyl Methanones

Compounds 12–15 () feature a piperazinyl linker with methoxy or MOM substituents:

  • Compound 13: (4-(3-(Methoxymethoxy)-4-nitrophenyl)piperazinyl)(phenyl)methanone Melting point: 189–190°C Yield: Not specified Characterization: IR, $^1$H/$^{13}$C NMR confirmed structure .
  • Compound 15: (4-(4-Amino-3-(methoxymethoxy)phenyl)piperazinyl)(phenyl)methanone Physical state: Deep purple viscous oil Yield: 80% after nitro reduction .

Comparison : The MOM group in 13 and 15 enhances solubility compared to methoxy analogs (e.g., 12 and 14 ). Nitro reduction to amine groups (15 ) alters reactivity for further functionalization.

Compound Substituents Melting Point/State Yield Key Spectral Data (δ, ppm)
13 3-MOM, 4-NO$_2$ 189–190°C (solid) - $^{13}$C NMR: MOM carbons ~94–97
15 3-MOM, 4-NH$_2$ Viscous oil 80% $^1$H NMR: NH$_2$ signals ~3.2

Chalcone Derivatives

Chalcones with MOM-protected phenyl rings exhibit varied reactivity and physical states:

  • Compound 3b (): (E)-3-(3,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-3-(2-hydroxy-3-methylbut-3-en-1-yl)-4-(methoxymethoxy)phenyl)prop-2-en-1-one
    • Yield: 56% (yellow oil)
    • Key $^1$H NMR δ 5.22 (OCH$2$OCH$3$) .
  • Compound 15b (): (E)-1-(2-Methoxy-4-(methoxymethoxy)phenyl)-3-(2-(4-(methoxymethoxy)phenyl)benzofuran-5-yl)prop-2-en-1-one
    • Yield: 63% (yellow solid)
    • ESI-MS: m/z 497 [M+Na]$^+$ .

Comparison : The benzofuran moiety in 15b increases rigidity, resulting in a solid state, whereas alkyl chains in 3b lead to oily consistency. MOM groups in both compounds facilitate selective deprotection for subsequent modifications.

Compound Core Structure Physical State Yield Notable Features
3b Linear chalcone Yellow oil 56% Three MOM groups
15b Benzofuran-chalcone Yellow solid 63% Heterocyclic core, MOM protection

Benzophenones with Alternative Protective Groups

Compounds with acetyl or benzyloxy groups highlight protective group versatility:

  • 1-[3-(Acetyloxy)-4-hydroxyphenyl]ethanone (): Synthesis: Acetylation of 4-hydroxybenzaldehyde Melting point: 74–76°C .
  • [2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]-2-methoxyethanone (): Synthesis: Benzyl chloride coupling Melting point: Not reported .

Comparison: Acetyl groups are acid-labile, whereas MOM groups require stronger acidic conditions for cleavage. Benzyloxy groups offer stability under basic conditions but require hydrogenolysis for removal.

Protective Group Stability Depletion Method Example Compound
MOM Acid-sensitive HCl/MeOH Target compound
Acetyl Acid-sensitive Mild base hydrolysis 1-[3-(Acetyloxy)phenyl]ethanone
Benzyloxy Base-stable Hydrogenolysis [2-Hydroxy-4-methoxy-6-(PhBzO)phenyl]methanone

Heterocyclic Methanones

  • 4-(Methoxymethoxy)phenylmethanone (): Molecular weight: 243.26 Purity: 95% .
  • [4-[[4-(Benzoxazol-2-yl)phenyl]methoxy]-2-hydroxyphenyl]phenylmethanone (): Molecular formula: C${27}$H${19}$NO$_4$ Molar mass: 421.44 .

Comparison : Pyridine (17 ) and benzoxazole (24 ) cores introduce nitrogen, altering electronic properties and bioactivity. MOM groups retain solubility despite increased aromaticity.

Biological Activity

[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone, with the CAS number 263395-66-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H18O5
  • Molecular Weight : 302.33 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and antifungal properties. Below is a summary of the key findings:

Antimicrobial Activity

Recent studies have indicated that compounds with similar methoxymethoxy substitutions exhibit significant antimicrobial activity. For instance, derivatives tested against a panel of Gram-positive and Gram-negative bacteria showed effective inhibition, often outperforming traditional antibiotics like ampicillin.

Compound MIC (mg/mL) MBC (mg/mL) Active Against
Compound A0.0040.008Enterobacter cloacae
Compound B0.0150.030Staphylococcus aureus
Compound C0.0300.060Escherichia coli

The most sensitive bacteria were identified as Enterobacter cloacae, while E. coli showed the highest resistance .

The mechanism behind the antibacterial activity involves interference with bacterial cell wall synthesis and membrane integrity. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial growth, such as MurB and lanosterol demethylase .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated several derivatives of methoxymethoxy compounds for their antibacterial properties. The results demonstrated a clear structure-activity relationship where modifications to the methoxy groups significantly influenced potency against various bacterial strains .
  • Fungal Activity Evaluation :
    Another research effort focused on the antifungal potential of similar compounds, revealing that certain derivatives exhibited MIC values as low as 0.004 mg/mL against Trichophyton viride, suggesting strong antifungal properties alongside antibacterial effects .

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